molecular formula C8H7NO4 B018145 4'-Hydroxy-3'-nitroacetophenone CAS No. 6322-56-1

4'-Hydroxy-3'-nitroacetophenone

Cat. No. B018145
Key on ui cas rn: 6322-56-1
M. Wt: 181.15 g/mol
InChI Key: MMNKVWGVSHRIJL-UHFFFAOYSA-N
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Patent
US05770615

Procedure details

To a mechanically stirred DMF (260 mL) suspension of 1-[4-hydroxy-3-nitrophenyl]ethanone (51 g, 282 mmol) and K2CO3 (17 g, 847 mmol) was added benzyl bromide (68 mL, 572 mmol) followed by NaI (47 g, 313 mmol). After stirring overnight at 20° C., an additional 10 mL of benzyl bromide was added and the reaction was stirred for 15 more minutes. The reaction was quenched by the addition of 1.6 L water. The resulting suspension was stirred overnight and then filtered. The collected solids were washed 3×250 mL=750 mL water and dried in vacuo at ~55° C. to give 75 g crude product which was slurried in 1.3 L toluene at ~75° C., filtered hot through a 5.0 μm membrane, concentrated in vacuo to a volume of ~300 mL, diluted with 250 mL heptane, and the suspension cooled from ~60° C. to ambient. After filtration, the collected solids were washed with heptane and dried in vacuo at ~55° C. to give 64 g (84%) of the title compound.
Quantity
68 mL
Type
reactant
Reaction Step One
Name
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1.3 L
Type
solvent
Reaction Step Four
Quantity
51 g
Type
reactant
Reaction Step Five
Name
Quantity
17 g
Type
reactant
Reaction Step Five
Name
Quantity
260 mL
Type
solvent
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].C([O-])([O-])=O.[K+].[K+].[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[Na+].[I-]>C1(C)C=CC=CC=1.CN(C=O)C>[C:21]1([CH2:20][O:1][C:2]2[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=2[N+:11]([O-:13])=[O:12])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
68 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
[Na+].[I-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
1.3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
51 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
17 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
260 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring overnight at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 15 more minutes
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 1.6 L water
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solids were washed 3×250 mL=750 mL water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at ~55° C.
CUSTOM
Type
CUSTOM
Details
to give 75 g crude product which
FILTRATION
Type
FILTRATION
Details
filtered hot through a 5.0 μm membrane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a volume of ~300 mL
ADDITION
Type
ADDITION
Details
diluted with 250 mL heptane
TEMPERATURE
Type
TEMPERATURE
Details
the suspension cooled from ~60° C.
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the collected solids were washed with heptane
CUSTOM
Type
CUSTOM
Details
dried in vacuo at ~55° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)COC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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